molecular formula C8H6BrFN2 B1529795 5-bromo-6-fluoro-1-methyl-1H-indazole CAS No. 1185767-06-9

5-bromo-6-fluoro-1-methyl-1H-indazole

Cat. No.: B1529795
CAS No.: 1185767-06-9
M. Wt: 229.05 g/mol
InChI Key: LILHEKOPCWVHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-fluoro-1-methyl-1H-indazole (CAS 1185767-06-9) is a high-purity, halogenated indazole derivative supplied for research and development purposes. This compound serves as a versatile and valuable chemical building block in organic synthesis and medicinal chemistry, particularly for the construction of more complex molecules targeting a range of biological activities. [1] [2] [4] [7] The indazole scaffold is recognized as a medicinally important heterocyclic moiety and is frequently investigated for its diverse pharmacological properties. Research into indazole-based compounds has shown potential in areas such as anticancer, anti-inflammatory, antimicrobial, and anti-HIV activities . [6] The specific substitution pattern of bromo and fluoro groups at the 5 and 6 positions of the 1-methyl-1H-indazole ring makes this compound a key intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to explore structure-activity relationships. [2] [7] Product Specifications: • CAS Number: 1185767-06-9 • Molecular Formula: C 8 H 6 BrFN 2 • Molecular Weight: 229.05 g/mol • Purity: ≥97% [2, 7] • MDL Number: MFCD18906723 [2] [7] Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for detailed information. Hazard statements may include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). [2] [7] Use appropriate personal protective equipment and work in a well-ventilated area. Important Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It is not for personal use. [2]

Properties

IUPAC Name

5-bromo-6-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-8-3-7(10)6(9)2-5(8)4-11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILHEKOPCWVHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

5-Bromo-6-fluoro-1-methyl-1H-indazole serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is often employed in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity in substitution and coupling reactions.

The compound exhibits a range of biological activities, including:

  • Anticancer Properties: Research has shown that this compound can induce apoptosis in cancer cells through mechanisms such as modulation of Bcl-2/Bax protein levels. It has demonstrated efficacy against various cancer cell lines, including Hep-G2 and K562.
  • Antimicrobial Activity: In vitro studies indicate that this compound possesses antimicrobial properties, effective against several bacterial strains. The proposed mechanism may involve disruption of bacterial membranes or inhibition of metabolic pathways critical for bacterial survival.

Pharmaceutical Development

The compound is being explored for its potential use in drug development, particularly in treating cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for further therapeutic investigations .

Antitumor Activity

A study focused on the antitumor activity of various indazole derivatives highlighted that modifications at the C-5 position significantly influenced anticancer efficacy. This compound exhibited superior activity against Hep-G2 cells compared to other derivatives, indicating its potential as a lead compound in cancer therapy.

Apoptosis Induction in K562 Cells

In another study, treatment with varying concentrations of the compound led to increased apoptosis rates in K562 leukemia cells. This suggests its therapeutic potential in hematological malignancies.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial to its biological activity. SAR studies indicate that halogen substituents enhance binding affinity to target proteins, thereby increasing potency against cancer cells. The unique combination of bromine and fluorine atoms contributes to its distinct chemical properties compared to similar compounds.

Mechanism of Action

The mechanism by which 5-bromo-6-fluoro-1-methyl-1H-indazole exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, leading to biological effects.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 5-bromo-6-fluoro-1-methyl-1H-indazole and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences
This compound Br (C5), F (C6), CH₃ (N1) C₈H₆BrFN₂ 229.05 Not provided Reference compound; methyl group at N1 position.
5-Bromo-6-fluoro-1H-benzo[d]imidazole Br (C5), F (C6) C₇H₄BrFN₂ 215.02 1008360-84-6 Benzimidazole core instead of indazole; lacks methyl group .
3-Bromo-6-fluoro-1H-indazole Br (C3), F (C6) C₇H₄BrFN₂ 215.02 885522-04-3 Bromine at position 3 instead of 5; no methyl group .
5-Bromo-6-fluoro-3-methyl-2H-indazole Br (C5), F (C6), CH₃ (C3) C₈H₆BrFN₂ 229.05 864773-66-0 Methyl group at C3 instead of N1; 2H-tautomer .
5-Bromo-4,7-difluoro-1H-indazole Br (C5), F (C4 and C7) C₇H₃BrF₂N₂ 232.01 1427396-09-5 Additional fluorine at C4; lacks methyl group .
6-Bromo-5-fluoro-1H-indazole Br (C6), F (C5) C₇H₄BrFN₂ 215.02 1286734-85-7 Bromine and fluorine positions swapped; no methyl group .
6-Bromo-5-methyl-1H-indazole Br (C6), CH₃ (C5) C₈H₇BrN₂ 211.06 1000343-69-0 Bromine at C6 and methyl at C5; lacks fluorine .
5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole Br (C5), F (C6), C₂H₅ (N1) C₉H₈BrFN₂ 243.08 Not provided Ethyl group at N1; benzimidazole core .

Structural and Functional Insights

Core Heterocycle Variations :

  • Indazole vs. Benzimidazole: The indazole core (two adjacent nitrogen atoms) in this compound offers distinct electronic properties compared to benzimidazole (fused benzene and imidazole rings). Indazoles are more rigid and often exhibit stronger hydrogen-bonding capacity, which can influence binding to biological targets .
  • Tautomerism: 5-Bromo-6-fluoro-3-methyl-2H-indazole (CAS 864773-66-0) exists as a 2H-tautomer, altering its reactivity in substitution reactions compared to the 1H-tautomer .

Ethyl-substituted analogs (e.g., 5-bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole) further increase hydrophobicity .

Synthetic Accessibility :

  • The methyl group in this compound is introduced via alkylation of 5-bromo-6-fluoro-1H-indazole (Compound 71a), as described in European Patent Application EP2023/0681 . Similar protocols apply to ethyl-substituted derivatives, though longer alkyl chains may require optimized conditions .

Biological Activity

5-Bromo-6-fluoro-1-methyl-1H-indazole is a halogenated indazole derivative known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in cancer therapy, antimicrobial treatments, and other therapeutic areas. Below is a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of bromine and fluorine atoms on its indazole ring system. This structural configuration contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Molecular Targets: The compound may bind to enzymes and receptors, influencing cellular pathways related to growth, apoptosis, and immune responses.
  • Pathways Involved: It modulates signaling pathways that are critical for cell proliferation and survival, making it a candidate for anticancer therapies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines with promising results:

Cell Line IC50 (µM) Mechanism
Hep-G23.32Induces apoptosis via Bcl-2/Bax modulation
K56210.0Alters cell cycle distribution

In a study evaluating the compound's effect on Hep-G2 cells, it was found to induce apoptosis in a dose-dependent manner, with increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2) . The compound also demonstrated efficacy in altering the cell cycle distribution, promoting G0/G1 phase arrest .

Antimicrobial Activity

This compound has shown potential antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Case Studies

Several studies have highlighted the compound's therapeutic potential:

  • Study on Antitumor Activity : A series of indazole derivatives were synthesized and evaluated for their antitumor activity against different cancer cell lines. The results indicated that modifications at the C-5 position significantly influenced the anticancer efficacy, with this compound showing superior activity against Hep-G2 cells compared to other derivatives .
  • Apoptosis Induction in K562 Cells : Treatment with varying concentrations of this compound led to increased apoptosis rates in K562 cells, demonstrating its potential as a therapeutic agent in leukemia .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. SAR studies indicate that the presence of halogen substituents enhances the compound's binding affinity to target proteins, thereby increasing its potency against cancer cells .

Preparation Methods

Synthetic Routes Overview

The synthesis of 5-bromo-6-fluoro-1-methyl-1H-indazole typically follows two main strategies:

Direct N-Methylation Method

This traditional method involves methylation of 5-bromo-6-fluoro-1H-indazole using methyl iodide under basic conditions, commonly sodium hydride or other strong bases, in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Key Features:

  • Reagents: 5-bromo-6-fluoro-1H-indazole, methyl iodide, sodium hydride (NaH)
  • Solvent: THF or DMF
  • Temperature: 0°C to room temperature
  • Reaction time: 2–3 hours
  • Outcome: Mixture of N1- and N2-methylated isomers, requiring chromatographic separation

Challenges:

  • Formation of regioisomeric mixture (N1- vs. N2-methylation) complicates purification.
  • The Rf values of isomers are very close, necessitating repeated column chromatography.
  • Moderate yields reported due to separation losses (typically 30-50% yield for the desired N1-methyl isomer).

Representative Experimental Data:

Entry Conditions Yield of N1-methyl isomer (%) Yield of N2-methyl isomer (%) Notes
1 NaH (1.2 equiv), MeI (1.5 equiv), THF, 0°C to RT, 3h 36 52 Purification by silica gel column chromatography; mixture separated by elution order
2 NaH (1.1 equiv), MeI (1.5 equiv), DMF, RT, 2h 42.5 29 Similar separation challenges; yields vary with solvent and base choice

This method is widely used but limited by the need for extensive purification and moderate overall yield.

Condensation and Ring Closure Route (Improved Method)

An alternative and more efficient synthetic approach avoids the isomer problem by constructing the indazole ring system with the methyl group already incorporated at the N1 position.

Stepwise Procedure:

  • Condensation Reaction:
    2-fluoro-5-bromobenzaldehyde is condensed with formylhydrazine to form a hydrazone intermediate.

  • Cyclization:
    The intermediate is treated with a base (alkali) in a polar aprotic solvent to promote ring closure, forming the indazole core.

  • Reduction:
    The resulting intermediate undergoes reduction with borane reagents to yield this compound.

Key Reagents and Conditions:

Step Reagents/Conditions Notes
Condensation 2-fluoro-5-bromobenzaldehyde + formylhydrazine (1-1.5 equiv) Formylhydrazine prepared from methyl or ethyl formate + hydrazine hydrate
Cyclization Alkali (NaH, n-BuLi, methyl Grignard, Na2CO3, KF) in polar aprotic solvent (dioxane, DMSO, DMF, sulfolane) Heating applied to promote ring closure
Reduction Borane reducing agent Converts intermediate to methylated indazole

Advantages:

  • Avoids regioisomer formation by incorporating methyl group during ring formation.
  • Higher purity product with fewer purification steps.
  • Shorter synthesis route, suitable for scale-up.

Reaction Scheme Summary:

$$
\text{2-fluoro-5-bromobenzaldehyde} + \text{formylhydrazine} \xrightarrow{\text{condensation}} \text{Intermediate A} \xrightarrow{\text{alkali, solvent, heat}} \text{Intermediate B} \xrightarrow{\text{borane reduction}} \text{this compound}
$$

This method is patented and demonstrates improved efficiency and product quality over direct methylation.

Comparative Analysis of Preparation Methods

Aspect Direct N-Methylation Condensation and Ring Closure
Starting Materials 5-bromo-6-fluoro-1H-indazole 2-fluoro-5-bromobenzaldehyde, formylhydrazine
Regioisomer Formation Yes, N1 and N2 methylated isomers No, methyl group introduced during ring formation
Purification Complexity High, requires repeated chromatography Lower, fewer impurities
Yield Moderate (30-50%) Higher, more efficient
Scalability Limited due to purification challenges Better suited for industrial scale
Reaction Steps 1-2 steps 3 steps (condensation, cyclization, reduction)

Detailed Research Findings and Notes

  • Formylhydrazine Preparation: Formylhydrazine, a key intermediate, is synthesized by reacting methyl or ethyl formate with hydrazine hydrate. The mole ratio of formylhydrazine to benzaldehyde is optimized between 1:1 to 1.5:1 for efficient condensation.

  • Base Selection: Alkali bases such as sodium hydride, n-butyllithium, methyl Grignard reagent, sodium carbonate, and potassium fluoride have been evaluated. Sodium hydride in polar aprotic solvents like DMSO or DMF provides effective cyclization conditions.

  • Solvent Effects: Polar aprotic solvents (dioxane, DMSO, DMF, sulfolane) facilitate ring closure and improve reaction rates and yields. The choice of solvent impacts solubility and reaction kinetics.

  • Reduction Step: Borane reagents efficiently reduce the cyclized intermediate to the final methylated indazole. This step is critical to achieve the N1-methyl substitution without isomeric impurities.

  • Yield and Purity: The condensation and ring closure method yields a high-purity product with minimal side products, significantly reducing the need for extensive chromatographic purification.

Summary Table of Experimental Yields and Conditions

Method Base/Reagent Solvent Temp (°C) Time (h) Yield (%) Purity Notes
Direct N-methylation NaH + MeI THF 0 to RT 2-3 36-42.5 Mixture of N1 and N2 isomers
Direct N-methylation NaH + MeI DMF RT 2 42.5 Requires chromatography
Condensation + ring closure NaH or n-BuLi + borane DMSO, DMF, etc. Heat 2-4 Higher High purity, fewer purification

Q & A

Q. Table 1: Example Reaction Conditions

ReagentSolventBaseTemperatureYield (%)
Methyl iodideDMFCs₂CO₃RT, 3h40%
Dimethyl sulfateTHFNaH50°C, 6h55%

Basic: How do substituents (bromo, fluoro, methyl) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The bromo group at position 5 acts as a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl or heteroaryl substitutions. The fluoro group (position 6) can sterically hinder reactions but enhances electronic effects for regioselective transformations. The methyl group at position 1 stabilizes the indazole ring, reducing undesired N-alkylation side reactions. Key considerations:

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) for bromo-selective couplings.
  • Solvent Optimization: Dioxane or toluene at 80–100°C for 12–24h .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Methodological Answer:
Contradictions in spectral data may arise from impurities, tautomerism, or solvent effects. To resolve these:

Repetition with Deuterated Solvents: Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.

2D NMR Techniques: Use HSQC and HMBC to correlate ambiguous peaks with adjacent nuclei.

Computational Validation: DFT calculations (e.g., Gaussian) predict theoretical NMR shifts for comparison .

Independent Synthesis: Replicate the synthesis using alternative routes to confirm reproducibility .

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:
Low yields often stem from competing side reactions or unstable intermediates. Solutions include:

  • Protecting Groups: Temporarily block reactive sites (e.g., NH of indazole) with Boc or THP groups to prevent side alkylation .
  • Flow Chemistry: Continuous flow systems minimize intermediate degradation and enhance reaction control.
  • Microwave-Assisted Synthesis: Accelerates reaction rates (e.g., 30 min vs. 6h) while reducing decomposition .

Q. Table 2: Yield Optimization Techniques

TechniqueYield Increase (%)Key Benefit
Microwave irradiation+20–30Reduced reaction time
Flow chemistry+15–25Better intermediate stability

Advanced: How can the biological activity of this compound be systematically evaluated in kinase inhibition studies?

Methodological Answer:
To assess kinase inhibition:

Enzyme Assays: Use recombinant kinases (e.g., JAK2, EGFR) with ATP-competitive fluorescence polarization assays.

Cellular Models: Test cytotoxicity and IC₅₀ values in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays.

Structural Analysis: Co-crystallize the compound with target kinases (using SHELX programs) to identify binding modes .

SAR Studies: Modify substituents (e.g., replace bromo with chloro) to correlate structure with activity .

Advanced: What are the best practices for handling contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies may arise from assay variability or compound purity. Mitigation strategies:

  • Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify consensus trends.
  • Dose-Response Replication: Test the compound at standardized concentrations (1 nM–100 µM) across independent labs.
  • Orthogonal Assays: Validate results using alternative methods (e.g., SPR vs. ELISA) .

Basic: What safety precautions are critical when working with this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Perform reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Waste Disposal: Halogenated waste must be segregated and treated as hazardous .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-6-fluoro-1-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-bromo-6-fluoro-1-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.